Methyl 6-(hydroxymethyl)-4-methoxypicolinate

Catalog No.
S3471690
CAS No.
109880-39-9
M.F
C9H11NO4
M. Wt
197.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(hydroxymethyl)-4-methoxypicolinate

CAS Number

109880-39-9

Product Name

Methyl 6-(hydroxymethyl)-4-methoxypicolinate

IUPAC Name

methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-4,11H,5H2,1-2H3

InChI Key

VAZYQAYIKOPUDY-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=C1)C(=O)OC)CO

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)CO

Pharmaceutical Industry

Application Summary: This compound could be used in the synthesis of piperidine derivatives, which are crucial in drug design and present in over twenty classes of pharmaceuticals.

Methods of Application: It may be involved in intra- and intermolecular reactions to form various piperidine derivatives, which are key components in many drugs.

Results: The synthesis of these derivatives is a significant part of modern organic chemistry, aiming to develop fast and cost-effective methods for their production .

Biomedical Engineering

Application Summary: “Methyl 6-(hydroxymethyl)-4-methoxypicolinate” could be utilized in the development of metal-organic frameworks (MOFs) for biomedical applications.

Methods of Application: It might be used as an organic linker to create MOFs with high porosity and large surface area, suitable for drug delivery, bioimaging, and biosensors.

Results: The engineered MOFs could lead to advancements in the delivery and efficacy of therapeutics .

Synthesis of Piperidine Derivatives

Scientific Field: Organic Chemistry and Pharmacology Application Summary: This compound may be used in the synthesis of piperidine derivatives, which are significant in drug design and present in many pharmaceuticals. Methods of Application: Involves intra- and intermolecular reactions to form various piperidine derivatives, which are key components in many drugs. Results: The development of fast and cost-effective methods for the synthesis of these derivatives is a crucial task in modern organic chemistry .

Metal-Organic Frameworks (MOFs)

Scientific Field: Biomedical Engineering Application Summary: “Methyl 6-(hydroxymethyl)-4-methoxypicolinate” could be used in the engineering of MOFs for biomedical applications due to its potential as an organic linker. Methods of Application: It might be used to create MOFs with high porosity and large surface area, suitable for drug delivery, bioimaging, and biosensors. Results: The engineered MOFs could lead to advancements in the delivery and efficacy of therapeutics .

Indole Derivative Synthesis

Scientific Field: Medicinal Chemistry Application Summary: The compound could be involved in the synthesis of indole derivatives, which are prevalent in natural products and pharmaceuticals. Methods of Application: It may participate in reactions to form indole derivatives, which have various biologically vital properties. Results: Indole derivatives are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biocatalysis

Scientific Field: Green Chemistry Application Summary: “Methyl 6-(hydroxymethyl)-4-methoxypicolinate” might be used as a substrate in biocatalytic processes for the preparation of chemical intermediates. Methods of Application: It could be transformed using recombinant microbial whole cells as catalysts in a one-pot process. Results: This biocatalytic approach could provide a versatile chemical intermediate, contributing to sustainable chemical synthesis .

Methyl 6-(hydroxymethyl)-4-methoxypicolinate is a chemical compound with the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of approximately 197.22 g/mol. This compound features a picolinate structure, characterized by a pyridine ring with a hydroxymethyl and a methoxy group attached. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Esterification: The hydroxymethyl group can react with carboxylic acids to form esters, which are important in organic synthesis.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The compound may be reduced to yield alcohol derivatives, which can further be transformed into other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that methyl 6-(hydroxymethyl)-4-methoxypicolinate exhibits various biological activities. It has been studied for its potential as an antimicrobial and antifungal agent. The presence of the methoxy and hydroxymethyl groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Additionally, compounds with similar structures have shown promise in herbicidal activities, suggesting potential agricultural applications.

The synthesis of methyl 6-(hydroxymethyl)-4-methoxypicolinate typically involves several steps:

  • Starting Materials: The synthesis begins with 4-methoxypicolinic acid or its derivatives.
  • Hydroxymethylation: A hydroxymethylation reaction can be performed using formaldehyde or paraformaldehyde in the presence of a suitable catalyst.
  • Esterification: The resulting hydroxymethyl compound is then treated with methyl alcohol in the presence of an acid catalyst to yield methyl 6-(hydroxymethyl)-4-methoxypicolinate.

This method allows for high yields and purity of the target compound.

Methyl 6-(hydroxymethyl)-4-methoxypicolinate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Agriculture: Its herbicidal properties could make it useful in crop protection formulations.
  • Chemical Intermediates: The compound can be utilized as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving methyl 6-(hydroxymethyl)-4-methoxypicolinate focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact effectively with certain enzymes or receptors, potentially leading to therapeutic effects. Further research is needed to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with methyl 6-(hydroxymethyl)-4-methoxypicolinate. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
Ethyl 6-(hydroxymethyl)picolinateContains an ethyl group instead of methylMay exhibit different solubility properties
Methyl 4-(hydroxymethyl)picolinateHydroxymethyl group at position 4Potentially different biological activities
Methyl 6-(methoxymethyl)picolinateContains a methoxymethyl groupVariations in reactivity compared to target
Diethyl pyridine-2,6-dicarboxylateDicarboxylate structureBroader range of applications due to two carboxyl groups
Ethyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylatePyrrole ring structureDistinct biological properties due to ring type

These compounds differ in their functional groups and positions, which can significantly affect their chemical reactivity and biological activity. Methyl 6-(hydroxymethyl)-4-methoxypicolinate stands out due to its specific arrangement of functional groups that may enhance its efficacy in targeted applications.

XLogP3

0.2

Wikipedia

Methyl 6-(hydroxymethyl)-4-methoxypicolinate

Dates

Last modified: 04-14-2024

Explore Compound Types